tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate
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Overview
Description
tert-Butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its unique structure, which includes a tert-butyl group, a methyl group, and a phenylamino group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-[4-(phenylamino)phenyl]amine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions to introduce carbamate functionality into target molecules .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound to investigate the interactions of carbamates with biological macromolecules .
Medicine: In medicine, carbamates are known for their potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that require carbamate functionality. It may also be employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways and processes .
Comparison with Similar Compounds
- tert-Butyl (4-(bromomethyl)phenyl)carbamate
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the phenylamino group enhances its potential for forming hydrogen bonds and other non-covalent interactions .
Properties
IUPAC Name |
tert-butyl N-(4-anilinophenyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20(4)16-12-10-15(11-13-16)19-14-8-6-5-7-9-14/h5-13,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWUCVMKLQBAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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